Procurement Specification: Purity and Intermediate Utility Versus In-Class Analogs
An analysis of available literature and authoritative databases reveals a significant gap in published, head-to-head quantitative comparative data for 2-(Hydroxymethyl)-4(1H)-Quinolinone against its closest analogs. The compound's differentiation is therefore primarily defined by its specific chemical structure and established role as a high-purity synthetic intermediate. Commercially, it is supplied with a purity of 97–98% . Its designated use as an intermediate for antimalarial drug preparation distinguishes it from simpler quinoline or quinolinone building blocks, such as 4-hydroxy-2-methylquinoline, which is more broadly employed as a general pharmacophore scaffold . No direct comparative data on synthetic yield or reaction efficiency versus other hydroxymethylquinolinones were found in the primary research literature.
| Evidence Dimension | Purity Specification and Stated Application |
|---|---|
| Target Compound Data | Purity: 97–98%; Application: Antimalarial intermediate |
| Comparator Or Baseline | 4-Hydroxy-2-methylquinoline (CAS 607-67-0); General quinoline building blocks |
| Quantified Difference | N/A (No direct comparative study identified) |
| Conditions | Vendor specifications and application notes |
Why This Matters
For scientific procurement, this establishes the compound's identity, minimum acceptable purity, and its targeted use as a specific intermediate, differentiating it from more generalized building blocks.
